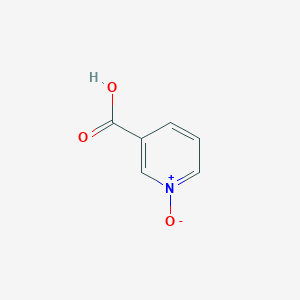

Oxiniacic Acid

Description

Oxiniacic Acid is a nicotinic acid derivative.

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCFFCXMEXZEIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046543 |

Source

|

| Record name | Nicotinic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-81-4 |

Source

|

| Record name | Nicotinic acid N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiniacic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiniacic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinic acid N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxiniacic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXINIACIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY03Q39E6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory (oxalic Acid)

An In-depth Technical Guide to the Biological Role of Oxalic Acid in Plant Metabolism

Abstract

Oxalic acid, a simple dicarboxylic acid, is a ubiquitous and multifunctional metabolite in the plant kingdom. Its roles are profoundly paradoxical, ranging from essential physiological functions in calcium regulation, detoxification, and defense to acting as an anti-nutrient in food crops and a virulence factor for pathogenic fungi. This technical guide provides a comprehensive examination of the core metabolic pathways governing oxalic acid homeostasis, its diverse biological functions, and the intricate signaling networks it influences. We will dissect the enzymatic cascades of its biosynthesis and degradation, analyze its role in plant stress responses, and detail robust methodologies for its quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this pivotal molecule in plant biology.

The Central Hub: Oxalic Acid Metabolism

The concentration of oxalic acid in plant tissues is a finely tuned balance between its synthesis and degradation. An excessive accumulation can be detrimental, while insufficient levels can compromise key physiological functions[1][2]. Understanding these metabolic pathways is fundamental to manipulating oxalate levels for agricultural or therapeutic benefit.

Biosynthesis of Oxalic Acid

The synthesis of oxalic acid is not a singular pathway but rather a convergence of several metabolic routes. While the precise contribution of each pathway can vary between species and tissues, three primary precursor pathways have been identified[3][4].

-

The Glycolate/Glyoxylate Pathway: This is a well-established route, particularly active during photorespiration. Glycolate is oxidized to glyoxylate by glycolate oxidase (GLO), and glyoxylate is then further oxidized to oxalate[4][5][6].

-

The Ascorbic Acid (Vitamin C) Pathway: Ascorbic acid can be cleaved to produce oxalate and other four-carbon compounds. Radiotracer studies have confirmed this as a significant source of oxalate in many plants[3][4][5][7].

-

The Oxaloacetate Pathway: In some tissues, the hydrolysis of oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle, can yield oxalate and acetate[3][5][6].

Caption: Key biosynthetic pathways of oxalic acid in plants.

Degradation of Oxalic Acid

To prevent toxicity and maintain homeostasis, plants have evolved efficient degradation mechanisms. These catabolic pathways not only remove excess oxalate but also generate important signaling molecules like hydrogen peroxide (H₂O₂)[8][9].

-

Oxidation Pathway: The most direct route is catalyzed by oxalate oxidase (OXO), a manganese-containing enzyme that converts oxalate into CO₂ and H₂O₂.[4][8][9]. The H₂O₂ produced is a key reactive oxygen species (ROS) involved in cell wall stiffening and stress signaling[8][9].

-

Decarboxylation Pathway: Oxalate decarboxylase (OXDC) catalyzes the conversion of oxalate into formic acid and CO₂[4].

-

Acetyl-CoA Dependent Pathway: This pathway involves the activation of oxalate to oxalyl-CoA by oxalyl-CoA synthetase (AAE3)[10][11]. Oxalyl-CoA is then decarboxylated to formyl-CoA, which is further metabolized[4][10][11]. This pathway is particularly crucial in plant defense against fungal pathogens[10].

Caption: The three primary pathways for oxalic acid degradation in plants.

The Multifaceted Physiological Roles of Oxalic Acid

Beyond its core metabolism, oxalic acid and its salt, calcium oxalate, perform a remarkable array of functions critical for plant survival and interaction with the environment.

Calcium Homeostasis and Biomineralization

One of the most significant roles of oxalic acid is the regulation of calcium (Ca²⁺) levels.[12][13]. Calcium is a vital second messenger in plant signaling, but high cytosolic concentrations are toxic. Plants sequester excess Ca²⁺ by precipitating it with oxalate to form insoluble calcium oxalate (CaOx) crystals[12][13][14].

This process of biomineralization is not a random precipitation event but a highly regulated process occurring in specialized cells called crystal idioblasts[12][13]. The morphology of these crystals (e.g., needle-like raphides, prismatic druses) is genetically determined and species-specific, hinting at their specialized functions[12][14]. This high-capacity system allows plants to safely store large amounts of calcium, which can be remobilized if needed by dissolving the crystals[12][15].

A Two-Pronged Approach to Plant Defense

Oxalic acid is a key component of the plant's chemical and physical defense arsenal.

-

Physical Defense: The sharp, needle-like CaOx crystals (raphides) serve as a potent physical deterrent against herbivores[14][16][17]. When an animal chews the plant tissue, these microscopic crystals cause painful irritation to the mouth and throat, discouraging further consumption.[14].

-

Chemical Defense and Signaling: The acidic taste of free oxalic acid acts as a chemical deterrent[14]. More importantly, in plant-pathogen interactions, oxalic acid metabolism plays a dual role. Plants use the H₂O₂ generated by oxalate oxidase (OXO) to strengthen cell walls through oxidative cross-linking of polymers, forming a barrier against pathogen ingress.[8][9]. This ROS burst also acts as a signal to activate broader defense responses[8][9].

Conversely, some necrotrophic fungi, like Sclerotinia sclerotiorum, secrete high concentrations of oxalic acid as a virulence factor. This fungal-derived oxalate lowers the host's pH, which is optimal for fungal cell-wall-degrading enzymes, and chelates cell wall Ca²⁺, weakening the plant's structural integrity[10][11]. In response, resistant plants can activate degradation pathways, such as the oxalyl-CoA pathway, to detoxify the fungal oxalate and mount a defense[10]. Low concentrations of oxalate can act as a signaling molecule, inducing the expression of defense-related genes, while high concentrations can trigger programmed cell death (PCD), which benefits the necrotrophic pathogen[10][18][19].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxalate in Plants: Metabolism, Function, Regulation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Biogenesis of Oxalate in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions Between Phytochemicals and Minerals in Terminalia ferdinandiana and Implications for Mineral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Plant oxalate oxidases: key enzymes in redox and stress regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Calcium oxalate in plants: formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium Oxalate in Plants: Formation and Function* - ProQuest [proquest.com]

- 14. What Is The Role Of Oxalic Acid In Plants? A Key To Plant Defense And Internal Regulation - HonestBee [honestbeeltd.com]

- 15. Calcium Oxalate Crystals, the Plant 'Gemstones': Insights into Their Synthesis and Physiological Implications in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

- 17. researchgate.net [researchgate.net]

- 18. Oxalic acid - Wikipedia [en.wikipedia.org]

- 19. Toxic and signalling effects of oxalic acid: Oxalic acid—Natural born killer or natural born protector? - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of ethanedioic acid

An In-depth Technical Guide to the Discovery and History of Ethanedioic Acid

Abstract

Ethanedioic acid, more commonly known as oxalic acid, holds a significant place in the history of chemistry. As the simplest dicarboxylic acid, its discovery and subsequent synthesis marked pivotal moments in the transition from alchemy to modern chemistry and the understanding of organic compounds. This guide provides a comprehensive overview of the discovery and history of ethanedioic acid, intended for researchers, scientists, and drug development professionals. It delves into the early isolations from natural sources, the pioneering synthetic methodologies, and the key scientific figures who contributed to its understanding. The narrative emphasizes the causality behind experimental choices and provides detailed protocols for historical preparations, supported by modern chemical principles.

Introduction: The Nature of Ethanedioic Acid

Ethanedioic acid, with the chemical formula C₂H₂O₄, is a white crystalline solid that is highly soluble in water.[1] Its structure consists of two carboxyl groups joined together, making it the simplest dicarboxylic acid.[2] This structure is responsible for its relatively high acidity compared to other organic acids like acetic acid.[3] It is commonly found in its dihydrate form, (COOH)₂·2H₂O.[4]

The name "oxalic acid" is derived from the genus Oxalis, commonly known as wood sorrels, from which the acid was first isolated.[2][5] The systematic IUPAC name is ethanedioic acid.[2][6] It occurs naturally in a wide variety of plants, including spinach, rhubarb, and beets.[5][7] In these plants, it often exists as its calcium or potassium salts.[7]

Early Discoveries: Isolation from Natural Sources

The history of ethanedioic acid begins not with the free acid itself, but with its salts. The preparation of oxalate salts from plants was known as early as the 17th century.[4] For instance, "salt of sorrel" (potassium binoxalate) was isolated from wood sorrel (Oxalis acetosella) and used for cleaning and bleaching.[8]

The first isolation of oxalic acid is credited to the German pharmacist and chemist Johann Christian Wiegleb in 1769, who isolated it from the plant Oxalis acetosella.[7][9] However, it was the Swiss chemist François Pierre Savary of Fribourg who, in 1773, first isolated oxalic acid from its salt in sorrel.[2]

Experimental Protocol: Isolation of Oxalic Acid from Plant Material (Historical Method)

This protocol is based on the historical principles of extracting oxalates from plants and then converting them to the free acid.

Objective: To isolate crystalline oxalic acid from a plant source rich in oxalates, such as rhubarb leaves or wood sorrel.

Materials:

-

Plant material (e.g., 1 kg of rhubarb leaves)

-

Distilled water

-

Calcium hydroxide (slaked lime)

-

Dilute sulfuric acid

-

Cheesecloth or fine filter

-

Beakers and flasks

-

Heating apparatus

Methodology:

-

Extraction of Oxalate Salts:

-

Chop the plant material into small pieces.

-

Boil the chopped material in a sufficient volume of distilled water for approximately 30 minutes to extract the soluble oxalates.[10]

-

Filter the mixture through cheesecloth or a fine filter to remove the solid plant debris, collecting the aqueous extract.

-

-

Precipitation of Calcium Oxalate:

-

To the aqueous extract, add a slurry of calcium hydroxide. This will precipitate the soluble oxalates as insoluble calcium oxalate.

-

Causality: Calcium oxalate is significantly less soluble in water than potassium or sodium oxalates, allowing for its separation from the solution.

-

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Wash the calcium oxalate precipitate with water to remove any remaining impurities.

-

-

Liberation of Oxalic Acid:

-

Suspend the calcium oxalate precipitate in water.

-

Slowly and carefully add dilute sulfuric acid to the suspension while stirring. This will precipitate calcium sulfate (gypsum) and leave oxalic acid in solution.

-

Causality: Sulfuric acid is a stronger acid than oxalic acid and will displace it from its salt. Calcium sulfate is insoluble and can be removed by filtration.

-

Reaction: CaC₂O₄(s) + H₂SO₄(aq) → H₂C₂O₄(aq) + CaSO₄(s)

-

-

Filter the mixture to remove the calcium sulfate precipitate.

-

-

Crystallization of Oxalic Acid:

-

Gently heat the resulting oxalic acid solution to concentrate it.

-

Allow the concentrated solution to cool slowly. Colorless crystals of oxalic acid dihydrate will form.

-

Collect the crystals by filtration and allow them to air dry.

-

The Dawn of Synthesis: From Sugar to "Sugar Acid"

A major breakthrough in the history of ethanedioic acid was its first synthesis from a non-plant source. In 1776, the Swedish chemist Carl Wilhelm Scheele, a pivotal figure in the history of chemistry, produced oxalic acid by reacting sugar with concentrated nitric acid.[2][8] He named the resulting substance "socker-syra" or "sugar acid."[2] By 1784, Scheele had demonstrated that his "sugar acid" was identical to the oxalic acid obtained from natural sources.[2][8] This was a significant step in demonstrating that organic compounds could be created in the laboratory.

Experimental Protocol: Scheele's Synthesis of Oxalic Acid from Sucrose

This protocol outlines the synthesis of oxalic acid from sucrose using nitric acid, a method pioneered by Scheele.

Objective: To synthesize oxalic acid by the oxidation of sucrose with nitric acid.

Materials:

-

Sucrose (table sugar)

-

Concentrated nitric acid

-

Vanadium pentoxide (as a catalyst, a modern improvement)[2][11]

-

Flask

-

Water bath

-

Fume hood

Methodology:

-

Reaction Setup:

-

Oxidation:

-

Add the sucrose to the warm nitric acid.[11]

-

A vigorous reaction will ensue, producing copious brown fumes of nitrogen dioxide. The flask should be cooled in cold water to control the reaction.[11]

-

Causality: Nitric acid is a powerful oxidizing agent that breaks down the sucrose molecule, oxidizing the carbon atoms to form carboxylic acid groups.

-

-

-

Crystallization:

-

Purification:

-

The crystals can be collected and recrystallized from a small amount of hot water to improve purity.[11]

-

The Wöhler Synthesis and the Decline of Vitalism

In 1824, the German chemist Friedrich Wöhler synthesized oxalic acid by reacting cyanogen with ammonia in an aqueous solution.[2][12] This experiment is considered by some to be the first synthesis of a natural product from inorganic starting materials, predating his more famous synthesis of urea in 1828.[2] Wöhler's work, including the synthesis of oxalic acid and urea, was instrumental in challenging the theory of vitalism, which held that organic compounds could only be produced by living organisms.[12][13]

Logical Relationship: Wöhler's Contribution

Caption: Wöhler's syntheses of oxalic acid and urea challenged the theory of vitalism.

Industrial Production: From Sawdust to Modern Methods

Historically, a significant industrial method for producing oxalic acid involved heating sawdust with caustic alkalis like sodium or potassium hydroxide, followed by acidification.[2][4] This process capitalized on the carbohydrate content of the wood.

Modern industrial production of oxalic acid primarily involves the oxidation of carbohydrates, such as glucose or corn starch, using nitric acid in the presence of a vanadium pentoxide catalyst.[2] Another method is the oxidative carbonylation of alcohols.[2]

Timeline of Key Discoveries and Developments

| Year | Scientist(s) | Discovery/Development | Significance |

| 1769 | Johann Christian Wiegleb | First isolation of oxalic acid from wood sorrel (Oxalis acetosella).[7][9] | Initial discovery of the compound in a natural source. |

| 1773 | François Pierre Savary | Isolated oxalic acid from its salt in sorrel.[2] | Further characterization and isolation of the free acid. |

| 1776 | Carl Wilhelm Scheele | Synthesized oxalic acid by reacting sugar with nitric acid.[2][8] | First synthesis of an organic acid from a non-plant source. |

| 1784 | Carl Wilhelm Scheele | Demonstrated the identity of "sugar acid" and naturally occurring oxalic acid.[2][8] | Confirmed the chemical nature of the synthesized compound. |

| 1824 | Friedrich Wöhler | Synthesized oxalic acid from cyanogen and ammonia.[2][12] | One of the first syntheses of a natural product from inorganic precursors. |

| Late 19th Century | Various | Development of industrial production from sawdust and caustic alkalis.[2][4] | Enabled large-scale production for various applications. |

| 20th Century | Various | Refinement of industrial synthesis using carbohydrate oxidation and oxidative carbonylation.[2] | More efficient and widespread production methods. |

Experimental Workflow: Historical Industrial Production from Sawdust

Caption: Historical industrial production of oxalic acid from sawdust.

Conclusion

The journey of ethanedioic acid from its initial discovery in the humble wood sorrel to its synthesis in the laboratory and large-scale industrial production encapsulates a significant portion of the history of modern chemistry. The work of pioneers like Scheele and Wöhler not only demystified the nature of this organic acid but also laid the groundwork for the demise of vitalism and the rise of synthetic organic chemistry. Today, ethanedioic acid continues to be a vital chemical in various industrial applications, from cleaning and bleaching to the processing of rare earth metals, a testament to its enduring importance.[3]

References

- OXALIC ACID. (n.d.).

-

Oxalic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

ETHANEDIOIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Oxalic Acid | Encyclopedia.com. (n.d.). Retrieved from [Link]

-

Oxalic Acid - 1902 Encyclopedia. (n.d.). Retrieved from [Link]

-

Periodic Table Live!: Biography: Karl Wilhelm Scheele. (n.d.). Retrieved from [Link]

-

Oxalic acid - CAMEO. (2022, October 20). Retrieved from [Link]

-

Friedrich Wöhler (1800–1882) - Hektoen International. (2023, September 7). Retrieved from [Link]

-

Oxalic acid | Formula, Uses, & Facts - Britannica. (2025, December 19). Retrieved from [Link]

-

Carl Wilhelm Scheele - Wikipedia. (n.d.). Retrieved from [Link]

-

Carl Wilhelm Scheele | Biography, Discoveries, & Facts - Britannica. (2025, December 5). Retrieved from [Link]

-

Scheele, Carl Wilhelm | Encyclopedia.com. (n.d.). Retrieved from [Link]

-

Wöhler synthesis - EPFL Graph Search. (n.d.). Retrieved from [Link]

-

Wöhler synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

What is ethanedioic acid? - Quora. (2019, May 25). Retrieved from [Link]

-

Wöhler synthesis - chemeurope.com. (n.d.). Retrieved from [Link]

-

Industrial Applications of Oxalic Acid - Periodical by Knowde. (n.d.). Retrieved from [Link]

-

Oxalic acid industrial preparation | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Oxalic acid - Sciencemadness Wiki. (2023, November 18). Retrieved from [Link]

-

Techniques for Collectors : extracting oxalic acid from plant material - Mindat. (2006, September 1). Retrieved from [Link]

-

Friedrich Wöhler | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

-

Preparation of oxalic acid - PrepChem.com. (n.d.). Retrieved from [Link]

-

What is the name of ethanedioic acid when it is solid? Can't it not be called an acid since as a solid it is not acting as an acid? - Quora. (2021, April 14). Retrieved from [Link]

-

Synthesis of Oxalic Acid from Sugar Crystals for Enhanced Detergent Quality - IJCRT.org. (n.d.). Retrieved from [Link]

-

ethanedioic acid | Encyclopedia.com. (n.d.). Retrieved from [Link]

-

OXALIC ACID | - atamankimya.com. (n.d.). Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Oxalic acid - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Oxalic acid | Formula, Uses, & Facts | Britannica [britannica.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. Oxalic Acid [1902encyclopedia.com]

- 9. manavchem.com [manavchem.com]

- 10. mindat.org [mindat.org]

- 11. prepchem.com [prepchem.com]

- 12. hekint.org [hekint.org]

- 13. Friedrich Wöhler | Research Starters | EBSCO Research [ebsco.com]

A Technical Guide to the Natural Sources, Extraction, and Purification of Oxalic Acid

Abstract

Oxalic acid (C₂H₂O₄) is a dicarboxylic acid ubiquitously found in the biosphere, synthesized by plants, fungi, bacteria, and animals.[1][2] In plants, it plays a crucial role in calcium regulation, defense against herbivores, and tissue support through the formation of calcium oxalate crystals.[3][4][5] Fungi, notably species like Aspergillus niger, secrete oxalic acid as a key metabolite for nutrient acquisition and as a pathogenicity factor.[1][6][7] This guide provides a comprehensive overview of the primary natural sources of oxalic acid, delving into its biosynthetic pathways in both plants and fungi. The core of this document is a detailed exploration of the chemical principles and methodologies for its extraction and purification from natural matrices. We present validated, step-by-step protocols for laboratory-scale extraction from plant biomass, discuss the parameters of microbial fermentation, and compare analytical techniques for quantification. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical application of obtaining oxalic acid from natural feedstocks.

Introduction: The Duality of a Simple Dicarboxylic Acid

Oxalic acid, the simplest dicarboxylic acid, is a colorless, crystalline solid highly soluble in water and ethanol.[8] Its significance stems from its strong acidity, chelating ability, and reducing properties.[9][10] These characteristics underpin its diverse roles, from being a central metabolite in organisms to a valuable industrial raw material used in dyeing, bleaching, and the manufacturing of pharmaceuticals and other chemicals.[11][12]

In the biological context, oxalic acid exhibits a notable duality. It is integral to plant physiology, where it sequesters excess calcium and forms sharp crystals that deter foraging animals.[4][13][14] However, this same property makes it an "anti-nutrient" in human diets, as it can bind to dietary minerals like calcium and iron, inhibiting their absorption and, in susceptible individuals, contributing to the formation of kidney stones.[15][16][17] Understanding its natural origins and the chemistry of its isolation is therefore critical for applications ranging from food science to phytoremediation and industrial chemistry.

Natural Sources and Biosynthesis of Oxalic Acid

Oxalic acid is widely distributed in nature, with plants and fungi being the most significant producers.

Botanical Sources

Many plants accumulate oxalic acid, often in the form of insoluble calcium oxalate crystals within specialized cells called idioblasts.[14] This biomineralization is a highly regulated process, not a simple precipitation, resulting in crystals of specific shapes like needle-like raphides, prismatic crystals, and star-shaped druses.[3][14] These formations serve several key functions:

-

Calcium Homeostasis: Plants use oxalic acid to regulate intracellular calcium levels, sequestering excess Ca²⁺ into insoluble crystals.[3][4]

-

Herbivore Defense: The sharp, needle-like crystals can cause irritation to the mouth and digestive tract of herbivores, acting as a physical deterrent.[4][5]

-

Structural Support: In some tissues, crystal-bearing cells contribute to mechanical strength and rigidity.[5][18]

The biosynthesis of oxalic acid in plants is complex and not fully elucidated, but three primary pathways have been proposed: the ascorbate pathway, the glyoxylate/glycolate pathway, and the oxaloacetate pathway.[19][20]

Caption: Simplified overview of the three proposed biosynthetic pathways for oxalic acid in plants.

The concentration of oxalic acid varies significantly among plant species and even between different parts of the same plant. Leaves typically contain the highest concentrations.[15]

Table 1: Oxalic Acid Content in Select Plant Sources

| Plant Source | Part | Typical Oxalic Acid Content (mg/100g fresh weight) |

|---|---|---|

| Rhubarb (Rheum rhabarbarum) | Leaves | 500 - 1000+[21] |

| Spinach (Spinacia oleracea) | Leaves | 755[22] |

| Beets (Beta vulgaris) | Greens & Root | 152[22] |

| Sweet Potatoes (Ipomoea batatas) | Tuber | ~97[16] |

| Almonds (Prunus dulcis) | Nut | 122[22] |

| Soy (Glycine max) | Soy Milk | 336 (per cup)[22] |

Fungal Sources

Many species of fungi, particularly from the Aspergillus and Penicillium genera, are prolific producers of oxalic acid as a secondary metabolite.[1][11] Aspergillus niger, for instance, is well-studied for its ability to secrete high concentrations of the acid.[6][23] Fungal production of oxalic acid is linked to several ecological and physiological roles:

-

Nutrient Acquisition: The acidity helps solubilize rock phosphates and other minerals, making nutrients available to the fungus.[7]

-

Metal Detoxification: Oxalic acid can precipitate toxic heavy metals as insoluble oxalate salts, conferring tolerance to contaminated environments.[7]

-

Pathogenicity: In plant-pathogenic fungi, oxalic acid secretion can lower the pH of host tissue, facilitating the activity of cell-wall-degrading enzymes.[7]

In fungi like A. niger, the primary biosynthetic route involves the hydrolysis of oxaloacetate by the enzyme oxaloacetate acetylhydrolase (OAH).[7][24][25] The external pH is a critical factor governing this process; production is favored at a pH of 3 or higher.[24][26]

Caption: The oxaloacetate acetylhydrolase (OAH) pathway for oxalic acid production in Aspergillus niger.

Methodologies for Extraction and Purification

The extraction of oxalic acid from natural sources hinges on the differential solubility of oxalic acid and its salts. The overarching strategy involves converting all forms of oxalate into a single, insoluble salt (typically calcium oxalate), which can be easily separated from the complex aqueous matrix before being converted back into pure oxalic acid.[27][28][29]

General Workflow

The process can be broken down into several key stages: aqueous extraction, clarification, precipitation, isolation, and re-acidification. This workflow is particularly effective for plant-based biomass.

Caption: General workflow for the extraction and purification of oxalic acid from plant biomass.

Detailed Laboratory-Scale Protocol: Extraction from Rhubarb Leaves

This protocol provides a self-validating system based on fundamental chemical principles for isolating oxalic acid. Rhubarb leaves are an ideal source due to their high oxalate content.[19][21]

Materials:

-

Fresh rhubarb leaves

-

Deionized or distilled water

-

Calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Standard laboratory glassware (beakers, flasks), heating mantle, filtration apparatus (Büchner funnel, vacuum flask), pH meter or litmus paper.

Procedure:

-

Sample Preparation:

-

Aqueous Extraction:

-

Place the minced leaves into a large beaker and add approximately 4-5 volumes of deionized water (e.g., 800-1000 mL).

-

Heat the mixture to 70-80°C and maintain for 30-60 minutes with occasional stirring.[21][31] This leaches both free oxalic acid and soluble oxalate salts into the aqueous phase. Boiling is effective and will not destroy the oxalic acid.[27]

-

-

Clarification:

-

Allow the mixture to cool slightly. Separate the solid plant matter from the liquid extract using a coarse filter (e.g., cheesecloth or a sieve).

-

Perform a second filtration on the liquid extract using a finer filter (e.g., vacuum filtration with a Büchner funnel) to remove suspended particles, yielding a clarified green filtrate.[27]

-

-

Precipitation of Calcium Oxalate:

-

Transfer the clarified filtrate to a clean beaker.

-

Prepare a saturated solution of calcium chloride (CaCl₂) or a slurry of calcium hydroxide (Ca(OH)₂). Slowly add this calcium source to the filtrate while stirring.

-

A fine, white precipitate of calcium oxalate (CaC₂O₄) will form immediately. The underlying principle is the low solubility of calcium oxalate in neutral or slightly basic water.

-

Continue adding the calcium source until no further precipitation is observed. Allow the precipitate to settle for at least one hour.

-

-

Isolation and Washing:

-

Isolate the calcium oxalate precipitate by vacuum filtration. Discard the supernatant, which contains sugars, pigments, and other water-soluble plant components.

-

Wash the filter cake several times with cold deionized water to remove any remaining soluble impurities.

-

-

Liberation of Free Oxalic Acid:

-

Carefully transfer the washed calcium oxalate cake to a beaker.

-

Slowly and cautiously add a dilute solution of sulfuric acid (e.g., 1-2 M H₂SO₄) while stirring. This reaction is an acid displacement: CaC₂O₄(s) + H₂SO₄(aq) → H₂C₂O₄(aq) + CaSO₄(s)

-

Sulfuric acid is chosen over hydrochloric acid because the resulting calcium sulfate (CaSO₄) is sparingly soluble and precipitates out, effectively removing the calcium ions from the solution.[28][29]

-

-

Final Separation and Purification:

-

Filter the mixture to remove the precipitated calcium sulfate. The resulting filtrate is an aqueous solution of oxalic acid.

-

To obtain crystalline oxalic acid, gently heat the solution to reduce its volume and concentrate the acid.

-

Cool the concentrated solution in an ice bath. Pure oxalic acid dihydrate crystals will precipitate out.

-

Collect the crystals by filtration and allow them to air dry. Further purification can be achieved by recrystallization from a minimal amount of hot water.[32]

-

Analytical Quantification

Accurate quantification is essential for determining extraction efficiency and characterizing the final product. Several methods are available, each with distinct advantages and limitations.[33]

Table 2: Comparison of Analytical Methods for Oxalic Acid Quantification

| Method | Principle | Sensitivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Permanganate Titration | Redox titration where oxalic acid is oxidized by a standardized KMnO₄ solution in an acidic medium. The endpoint is a persistent pink color.[30][34] | Moderate | Simple, inexpensive, does not require sophisticated equipment.[33] | Susceptible to interference from other reducing agents in the sample matrix. |

| UV-Vis Spectrophotometry | Can be based on the catalytic effect of oxalate on a redox reaction or direct measurement.[33] A common method involves measuring the decrease in absorbance of KMnO₄.[35] | High | Rapid, suitable for a large number of samples. | Prone to interference from colored compounds (e.g., pigments) in the matrix, which can require cleanup steps.[35] |

| High-Performance Liquid Chromatography (HPLC) | Separates oxalic acid from other components in the sample matrix on a column, followed by detection (commonly UV or mass spectrometry).[35] | Very High | Highly specific and sensitive; considered a gold standard for complex matrices.[36] | Requires expensive instrumentation and skilled operators. |

Conclusion

Oxalic acid is a functionally significant organic acid that is readily available from a variety of natural sources, especially plants like rhubarb and through microbial fermentation with fungi such as Aspergillus niger. The extraction and purification from these complex biological matrices are elegantly achieved by leveraging the pronounced solubility difference between oxalic acid and its calcium salt. The fundamental process of precipitation as calcium oxalate followed by re-acidification with sulfuric acid remains a robust and scalable method. For researchers and developers, a thorough understanding of these chemical principles, combined with appropriate analytical quantification, provides a reliable pathway to obtaining high-purity oxalic acid for a multitude of scientific and industrial applications.

References

-

Franceschi, V. R., & Nakata, P. A. (2005). Calcium oxalate in plants: formation and function. Annual review of plant biology, 56, 41-71. [Link]

-

Nakata, P. A. (2012). Plant calcium oxalate crystal formation, function, and its impact on human health. Frontiers in biology, 7(3), 254-266. [Link]

-

Salgado, J. M., Silva, L. R., Figueira, J. A., Costa, R. M., & Albuquerque, T. G. (2024). ROLE OF OXALATE IN PLANTS: A LITERATURE REVIEW. ResearchGate. [Link]

-

Naik, P. K., Swain, S. S., & Singh, S. (2014). methodology in determination of oxalic acid in plant tissue: a comparative approach. International Journal of Pharma and Bio Sciences, 5(4), 87-94. [Link]

-

Brown, K., Harrison, J., & Bowers, K. (2017). Production of Oxalic Acid from Aspergillus niger and Whey Permeate. Water, Air, & Soil Pollution, 228(11), 434. [Link]

-

Schneider, A. (1901). The Probable Function of Calcium Oxalate Crystals in Plants. Botanical Gazette, 32(2), 142-144. [Link]

-

Ilarslan, H., Palmer, R. G., & Horner, H. T. (2001). Occurrence, types and distribution of calcium oxalate crystals in leaves and stems of some species of poisonous plants. Turkish Journal of Botany, 25(1), 3-12. [Link]

-

Li, X., Zhang, Y., & Chen, J. (2024). Research progress on the formation, function, and impact of calcium oxalate crystals in plants. Journal of Plant Physiology, 293, 154131. [Link]

-

Various Authors. (2021). What is the natural source of oxalic acid? Quora. [Link]

-

Li, P., Liu, C., Luo, Y., Shi, H., Li, Q., PinChu, C., ... & Fan, W. (2022). Oxalate in Plants: Metabolism, Function, Regulation, and Application. Journal of Agricultural and Food Chemistry, 70(51), 16037-16049. [Link]

-

Li, P., Liu, C., Luo, Y., Shi, H., Li, Q., PinChu, C., ... & Fan, W. (2022). Oxalate in Plants: Metabolism, Function, Regulation, and Application. Journal of Agricultural and Food Chemistry, 70(51), 16037-16049. [Link]

-

Jarosz-Wilkołazka, A., & Gadd, G. M. (2024). Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential. World Journal of Microbiology and Biotechnology, 40(5), 136. [Link]

-

Various Authors. (2017). Extracting Oxalic acid from Rhubarb? Reddit. [Link]

-

Johnson, J. (2022). Oxalic acid (oxalate): What it is, uses, and risks. Medical News Today. [Link]

-

Ruijter, G. J., van de Vondervoort, P. J., & Visser, J. (1999). Oxalic acid production by Aspergillus niger: an oxalate-non-producing mutant produces citric acid at pH 5 and in the presence of manganese. Microbiology, 145(9), 2569-2576. [Link]

-

Shaffer, C. (2023). What Foods Are High in Oxalate (Oxalic Acid)? MedicineNet. [Link]

-

Gadd, G. M. (1999). Fungal production of citric and oxalic acid: importance in metal speciation, physiology and biogeochemical processes. Advances in Microbial Physiology, 41, 47-92. [Link]

-

Various Authors. (2021). Extracting Oxalic acid from rhubarb leaves. UK Science Technician Community. [Link]

-

Oke, O. L. (1969). Oxalic Acid in Plants and in Nutrition. World Review of Nutrition and Dietetics, 10, 262-303. [Link]

-

Various Authors. (2019). How to extract oxalic acid from rhubarb leaves. Quora. [Link]

-

Brennan, D. (2024). Foods High in Oxalates. WebMD. [Link]

-

Link, R. (2024). Are Foods with Oxalates (Oxalic Acid) Bad for You? Dr. Axe. [Link]

-

Ruijter, G. J., van de Vondervoort, P. J., & Visser, J. (1999). Oxalic acid production by Aspergillus niger: an oxalate-non-producing mutant produces citric acid at pH 5 and in the presence of manganese. Bohrium. [Link]

-

Santoro, R., Musmarra, D., & Stracquadanio, C. (1998). Oxalic acid production by Aspergillus niger. Bioprocess Engineering, 19(5), 373-377. [Link]

-

Klapproth, H. (2006). Techniques for Collectors: extracting oxalic acid from plant material. Mindat.org. [Link]

- Tanaka, K., et al. (2010). Method for producing oxalic acid.

-

Chioma, D. M., & Agwa, O. K. (2019). Optimization for Oxalic Acid Production by Aspergillus niger Using Response Surface Methodology. Journal of Advances in Microbiology, 17(3), 1-8. [Link]

-

Prasad, R., & Shivay, Y. (2017). Oxalic Acid/Oxalates in Plants:From Self-Defence to Phytoremediation. Current Science. [Link]

-

Holmes, R. P., & Kennedy, M. (2000). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecular Diagnosis & Therapy, 4(5), 317-324. [Link]

-

Jarosz-Wilkołazka, A., & Gadd, G. M. (2024). Fungal biochemical pathways of oxalic acid biosynthesis and degradation. ResearchGate. [Link]

-

da Silva, A. C. C., de Oliveira, V. B., & Prieto, M. J. E. (2025). Extraction and quantification of oxalic acid in leaves of plant species used in the treatment of chronic non-communicable diseases. ResearchGate. [Link]

-

Chen, J., et al. (2025). The oxalic acid in plants: biosynthesis, degradation and its accumulation regulation. ResearchGate. [Link]

-

Cailleau, G., et al. (2019). Oxalic acid, a molecule at the crossroads of bacterial-fungal interactions. Advances in Applied Microbiology, 106, 49-77. [Link]

-

de Souza, V. R., et al. (2024). Evaluation of oxalic acid extraction and quantification methods in the different purslane (Portulaca oleracea L.) matrices and spinach (Spinacea oleracea). MethodsX, 12, 102602. [Link]

-

Moir, K. W. (1953). The determination of oxalic acid in plants. Queensland Journal of Agricultural Science, 10(1), 1-3. [Link]

-

Kiprillis, T. (n.d.). How much oxalic acid is present in rhubarb leaves? Prezi. [Link]

- Botte, G. G., et al. (2019). Process for Producing Oxalic Acid.

- van den Berg, C. (2016). Biomass process optimisation.

- Zhang, X. (2002). Method for producing oxalic acid by alkali fusion, oxidation and steam explosion of straw in alkali fusion circulation system.

-

Unknown Author. (n.d.). Oxalic Acid in Rhubarb Leaves. Prezi. [Link]

-

Botte, G. G., et al. (2021). Process for producing oxalic acid. European Patent Office (EP3402911B1). [Link]

-

Megazyme. (n.d.). Oxalic Acid Assay Procedure. Megazyme. [Link]

-

Liu, Y., Zhang, C., Li, B., Li, H., & Zhan, H. (2015). Extraction and determination of total and soluble oxalate in pulping and papermaking raw materials. BioResources, 10(3), 4580-4587. [Link]

-

Clausen, C. (2004). Improving the two-step remediation process for CCA-treated wood. Part I, Evaluating oxalic acid extraction. Science.gov. [Link]

-

Hoover, J. E. (n.d.). A systematic study of the purification of oxalic acid. CORE. [Link]

-

Unknown Author. (n.d.). Oxalic Acid Extraction from OTC Products. Rhodium.ws. [Link]

Sources

- 1. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxalic acid, a molecule at the crossroads of bacterial-fungal interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium oxalate in plants: formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant calcium oxalate crystal formation, function, and its impact on human health [journal.hep.com.cn]

- 5. tandfonline.com [tandfonline.com]

- 6. Production of Oxalic Acid from Aspergillus niger and Whey Permeate | Semantic Scholar [semanticscholar.org]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. quora.com [quora.com]

- 9. Oxalate in Plants: Metabolism, Function, Regulation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. karger.com [karger.com]

- 12. JP2010059082A - Method for producing oxalic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Occurrence, types and distribution of calcium oxalate crystals in leaves and stems of some species of poisonous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxalic acid (oxalate): What it is, uses, and risks [medicalnewstoday.com]

- 16. Foods High in Oxalates [webmd.com]

- 17. draxe.com [draxe.com]

- 18. journals.uchicago.edu [journals.uchicago.edu]

- 19. quora.com [quora.com]

- 20. researchgate.net [researchgate.net]

- 21. community.preproom.org [community.preproom.org]

- 22. What Foods Are High in Oxalate (Oxalic Acid)? Kidney Stone Prevention [medicinenet.com]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. Oxalic acid production by Aspergillus niger: an oxalate-non-producing mutant produces citric acid at pH 5 and in the presence of manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Oxalic acid production by Aspergillus niger: an oxalate-non-producing mutant produces citric acid at pH 5 and in the presence of manganese: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 27. reddit.com [reddit.com]

- 28. mindat.org [mindat.org]

- 29. Oxalic Acid Extraction from OTC Products - [www.rhodium.ws] [chemistry.mdma.ch]

- 30. jmss.vic.edu.au [jmss.vic.edu.au]

- 31. Extraction and determination of total and soluble oxalate in pulping and papermaking raw materials :: BioResources [bioresources.cnr.ncsu.edu]

- 32. files01.core.ac.uk [files01.core.ac.uk]

- 33. researchgate.net [researchgate.net]

- 34. The determination of oxalic acid in plants - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 35. Evaluation of oxalic acid extraction and quantification methods in the different purslane (Portulaca oleracea L.) matrices and spinach (Spinacea oleracea) - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion [mdpi.com]

The Double-Edged Sword: An In-depth Technical Guide on the Role of Oxalic Acid in Fungal Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxalic acid (OA), a simple dicarboxylic acid, is a critical and multifaceted virulence factor for a wide range of phytopathogenic fungi, most notably necrotrophs like Sclerotinia sclerotiorum. It is not merely a toxic byproduct but a sophisticated molecular weapon that actively manipulates the host environment to facilitate infection. This guide delves into the core mechanisms of OA's role in fungal pathogenesis, exploring its biosynthesis, its synergistic action with other fungal effectors, and its complex interplay with host defense systems. By understanding the causality behind its function, from modulating pH and chelating calcium to inducing programmed cell death, researchers can better devise strategies to counteract its devastating effects and develop novel antifungal therapies.

The Centrality of Oxalic Acid in Fungal Disease

For many pathogenic fungi, the secretion of oxalic acid is an essential determinant of pathogenicity.[1] There is a strong correlation between the virulence of a fungal strain and its capacity to secrete OA.[2][3] This is powerfully demonstrated by studies involving OA-deficient mutants. Inoculation of host plants with these mutants fails to produce disease symptoms and instead often triggers a robust host defense response, akin to a hypersensitive reaction.[4][5] Conversely, wild-type, OA-secreting strains successfully establish infection, highlighting OA's crucial role in creating a compatible interaction.[1][4] This simple molecule executes a complex, multi-pronged strategy to dismantle host defenses and promote fungal colonization.

Fungal Biosynthesis of Oxalic Acid: Key Metabolic Pathways

The production of oxalic acid by fungi is intricately linked to their central metabolism. Two primary pathways have been identified for OA biosynthesis:

-

Cytoplasmic Pathway: This pathway involves the hydrolysis of oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. The enzyme oxaloacetate acetylhydrolase (OAH) catalyzes the conversion of oxaloacetate to oxalate and acetate.[6][7][8] This is the predominant pathway in many pathogenic fungi under specific environmental conditions.[9]

-

Glyoxylate Pathway: In this pathway, glyoxylate is oxidized to produce oxalate, a reaction catalyzed by glyoxylate dehydrogenase.[8][10] The glyoxylate itself is generated from the cleavage of isocitrate by isocitrate lyase (ICL), a key enzyme of the glyoxylate cycle.[9][11] This pathway is often active when fungi utilize two-carbon compounds as a carbon source.

The regulation of these pathways is influenced by environmental cues such as the available carbon and nitrogen sources, ambient pH, and the presence of divalent cations.[9]

// Nodes Glucose [label="Glucose / Carbon Source", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Glyoxylate_Cycle [label="Glyoxylate Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxaloacetate [label="Oxaloacetate", fillcolor="#FBBC05", fontcolor="#202124"]; Isocitrate [label="Isocitrate", fillcolor="#FBBC05", fontcolor="#202124"]; Glyoxylate [label="Glyoxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Oxalic_Acid [label="Oxalic Acid", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Enzymes OAH [label="Oxaloacetate\nAcetylhydrolase (OAH)", shape=plaintext, fontcolor="#5F6368"]; ICL [label="Isocitrate Lyase (ICL)", shape=plaintext, fontcolor="#5F6368"]; GLOXDH [label="Glyoxylate\nDehydrogenase", shape=plaintext, fontcolor="#5F6368"];

// Edges Glucose -> TCA_Cycle; TCA_Cycle -> Oxaloacetate; TCA_Cycle -> Isocitrate; Isocitrate -> Glyoxylate_Cycle; Isocitrate -> Glyoxylate [style=dashed]; Glyoxylate_Cycle -> Glyoxylate; Oxaloacetate -> Oxalic_Acid; Glyoxylate -> Oxalic_Acid;

// Edge Labels Oxaloacetate -> Oxalic_Acid [label="Cytoplasmic Pathway", fontcolor="#4285F4"]; Glyoxylate -> Oxalic_Acid [label="Glyoxylate Pathway", fontcolor="#34A853"];

// Invisible nodes for labels OAH_node [pos="3.5,1.5!", shape=none, label=""]; ICL_node [pos="3.2,3.5!", shape=none, label=""]; GLOXDH_node [pos="5.2,2.5!", shape=none, label=""];

OAH -> OAH_node [style=invis]; ICL -> ICL_node [style=invis]; GLOXDH -> GLOXDH_node [style=invis];

// Positioning {rank=same; TCA_Cycle; Glyoxylate_Cycle} }

Diagram 1. Primary Oxalic Acid Biosynthesis Pathways in Fungi.

The Multifaceted Arsenal: Mechanisms of OA in Pathogenesis

Oxalic acid employs a diverse range of mechanisms to overcome host defenses and facilitate fungal colonization. These are not mutually exclusive and often act in concert to create a favorable environment for the pathogen.

Environmental Manipulation: Acidification and pH Signaling

One of the most direct effects of OA secretion is the acidification of host tissue.[2][3][12] The pH in infected plant tissues can drop to around 4.0.[13][14] This low pH environment serves several purposes:

-

Direct Toxicity: While not the primary mechanism, the acidic environment can directly damage host cells.[15]

-

Enzyme Optimization: It creates an optimal acidic environment for the activity of fungal cell wall-degrading enzymes (CWDEs), such as polygalacturonases, which act synergistically with OA to break down host tissues.[2][6]

Structural Sabotage: Calcium Chelation and Cell Wall Degradation

Oxalic acid is a potent chelating agent for divalent cations, particularly calcium (Ca²⁺).[2][16] This property is central to its pathogenic function. Plant cell walls, specifically the middle lamella, are rich in calcium pectate, which provides structural rigidity by cross-linking pectin polymers.

By chelating and sequestering Ca²⁺ ions, OA disrupts these cross-links, forming insoluble calcium oxalate crystals.[2][3][12] This weakens the cell wall structure, making it more susceptible to degradation by fungal CWDEs like polygalacturonases.[2][16] This synergistic action is a classic example of how fungal virulence factors cooperate to overcome physical host barriers.[6]

// Nodes Fungus [label="Pathogenic Fungus", fillcolor="#F1F3F4", fontcolor="#202124"]; OA [label="Oxalic Acid (OA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CWDEs [label="Cell Wall-Degrading\nEnzymes (e.g., PG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HostCellWall [label="Host Cell Wall\n(Middle Lamella)", fillcolor="#FBBC05", fontcolor="#202124"]; Pectin [label="Calcium Pectate\n(Structural Integrity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca [label="Ca²⁺ Ions", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WeakenedWall [label="Weakened Cell Wall", fillcolor="#FBBC05", fontcolor="#202124", style="filled,dashed"]; Degradation [label="Pectin Degradation\n& Tissue Maceration", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Fungus -> OA [label="secretes"]; Fungus -> CWDEs [label="secretes"]; HostCellWall -> Pectin; Pectin -> Ca [dir=both, label="cross-links"]; OA -> Ca [label="Chelates", color="#EA4335"]; Ca -> Pectin [style=invis]; // to force layout OA -> Pectin [label="Disrupts\ncross-links", style=dashed, color="#EA4335"]; Pectin -> WeakenedWall; CWDEs -> WeakenedWall [label="Hydrolyzes Pectin", color="#EA4335"]; WeakenedWall -> Degradation; }

Diagram 2. Synergistic Action of Oxalic Acid and CWDEs.

Host Manipulation: Suppression of Defenses and Induction of Cell Death

Beyond its direct effects on the physical environment and structures, oxalic acid is a sophisticated signaling molecule that manipulates the host's cellular machinery.

-

Suppression of the Oxidative Burst: A primary plant defense response is the rapid production of reactive oxygen species (ROS), known as the oxidative burst. Oxalic acid actively suppresses this early defense mechanism.[1][17] This suppression is achieved by both lowering the pH and chelating the Ca²⁺ required for the activity of ROS-generating enzymes.[1] By dampening this initial response, the fungus avoids immediate detection and destruction, allowing it to establish a foothold.[4]

-

Induction of Programmed Cell Death (PCD): In a remarkable strategic reversal, after suppressing the initial ROS burst to establish infection, OA then triggers a massive generation of host ROS.[4][5] This secondary wave of ROS acts as a signal to induce programmed cell death (PCD), or apoptosis, in host cells.[18][19] This controlled cell death is beneficial for a necrotrophic pathogen like S. sclerotiorum, as it kills host cells, releasing nutrients that the fungus then consumes for its growth and proliferation.[5][15][19] Studies have shown that OA-induced PCD involves classic apoptotic hallmarks like DNA laddering.[18][19]

This dual role of suppressing and then inducing ROS showcases a highly evolved pathogenic strategy, tipping the host's own defense mechanisms in the fungus's favor.[4]

Key Experimental Workflows for Investigating Oxalic Acid

Studying the role of OA in pathogenesis requires a combination of biochemical, genetic, and pathological approaches. The causality behind experimental choices is critical for obtaining robust and meaningful data.

Protocol: Quantification of Oxalic Acid in Fungal Cultures

Rationale: Accurate quantification of OA production is the first step in correlating its presence with virulence. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its high sensitivity, specificity, and ability to simultaneously analyze multiple organic acids, providing a clearer metabolic picture than simple colorimetric or titration assays.[20][21]

Methodology:

-

Culture Preparation: Grow the fungal isolate in a suitable liquid medium (e.g., Potato Dextrose Broth) for a defined period (e.g., 7-14 days) under controlled conditions.

-

Sample Collection: Separate the fungal mycelium from the culture broth by filtration (e.g., using Miracloth or a similar filter). The filtrate contains the secreted OA.

-

Sample Preparation:

-

Pass the culture filtrate through a 0.22 µm syringe filter to remove any remaining cells and debris. This is crucial to prevent column clogging during HPLC analysis.

-

Dilute the sample with the mobile phase if high concentrations of OA are expected.

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.[20]

-

Column: An ion-exclusion column (e.g., IC-Pak Ion-Exclusion 7µm) is typically used for organic acid separation.[20]

-

Mobile Phase: A dilute acid solution, such as 0.001N to 0.008N H₂SO₄, is used as the mobile phase with isocratic elution.[20][21]

-

Detection: Detection is typically performed at a wavelength of 210 nm.[21]

-

Quantification: Create a standard curve using known concentrations of pure oxalic acid. Compare the peak area of the sample to the standard curve to determine the OA concentration.

-

-

Data Validation: Run appropriate controls, including uninoculated medium, to account for any background signals. Spike a known amount of OA standard into a sample to check for recovery and matrix effects.

Protocol: Generation and Analysis of OA-Deficient Mutants

Rationale: To definitively establish the role of OA in pathogenesis, a genetic approach using knockout mutants is the gold standard. By deleting a key gene in the OA biosynthesis pathway (e.g., OAH), one can directly compare the virulence of the mutant strain to the wild-type. This provides a self-validating system, especially when the phenotype is restored by genetic complementation or exogenous application of OA.

Methodology:

-

Gene Deletion:

-

Identify the target gene (e.g., oxaloacetate acetylhydrolase, OAH) in the fungus of interest.

-

Construct a gene deletion cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Transform fungal protoplasts with the deletion cassette using methods like PEG-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

-

Select transformants on a medium containing the appropriate antibiotic.

-

-

Mutant Verification:

-

PCR Screening: Use PCR with primers flanking the target gene and within the selectable marker to confirm homologous recombination and gene replacement.

-

Southern Blot: Perform Southern blot analysis to confirm a single integration event and the absence of the wild-type gene.

-

Phenotypic Assay: Confirm the inability of the mutant to produce OA using the HPLC method described in Protocol 4.1.

-

-

Pathogenicity Assays:

-

Inoculate susceptible host plants (e.g., tomato or sunflower leaves) with agar plugs of actively growing wild-type, OA-deficient mutant (Δoah), and a complemented strain (Δoah+OAH).

-

Incubate under conditions conducive to disease development.

-

Measure lesion size at regular intervals (e.g., 24, 48, 72 hours post-inoculation).[4]

-

-

Complementation (Rescue Experiment):

-

To confirm that the loss of virulence is due solely to the deletion of the target gene, reintroduce a functional copy of the gene into the mutant strain. The complemented strain should have its virulence and OA production restored.

-

Alternatively, exogenously apply a solution of sodium or potassium oxalate to the inoculation site of the mutant. This can often chemically complement the mutation and restore pathogenicity, directly linking OA to the disease process.[4]

-

// Nodes Start [label="Identify OA\nBiosynthesis Gene (e.g., OAH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Construct [label="Construct Gene\nDeletion Cassette", fillcolor="#F1F3F4", fontcolor="#202124"]; Transform [label="Fungal Transformation\n& Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; Verify [label="Verify Mutant\n(PCR, Southern, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PathoAssay [label="Pathogenicity Assay\non Host Plant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result_WT [label="Wild-Type:\nLarge Lesion\n(Virulent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Mutant [label="Δoah Mutant:\nNo/Small Lesion\n(Avirulent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complementation [label="Complementation\n(Re-introduce OAH or Add Exogenous OA)", fillcolor="#FBBC05", fontcolor="#202124"]; Result_Comp [label="Complemented Strain:\nLesion Restored\n(Virulence Restored)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nOAH gene (and thus OA)\nis a key virulence factor.", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Construct; Construct -> Transform; Transform -> Verify; Verify -> PathoAssay; PathoAssay -> Result_WT; PathoAssay -> Result_Mutant; Result_Mutant -> Complementation; Complementation -> PathoAssay [style=dashed, label="Re-test"]; Complementation -> Result_Comp; {Result_WT, Result_Mutant, Result_Comp} -> Conclusion; }

Diagram 3. Workflow for Validating OA's Role in Pathogenesis.

Targeting Oxalic Acid for Antifungal Drug Development

The essential role of oxalic acid in the pathogenesis of numerous fungi makes its biosynthesis and secretion pathways attractive targets for the development of novel antifungal agents.[22] Strategies could include:

-

Inhibition of Biosynthetic Enzymes: Developing specific inhibitors for key enzymes like oxaloacetate acetylhydrolase (OAH) or isocitrate lyase (ICL) could effectively block OA production and attenuate fungal virulence.[22] The lack of close homologs for some of these enzymes in humans may offer a favorable therapeutic window.

-

Neutralization of Secreted OA: Strategies aimed at neutralizing the acidic environment created by OA could disrupt the optimal conditions for fungal CWDEs.

-

Interference with OA-Induced Signaling: Developing compounds that block the OA-induced PCD pathway in the host could prevent the nutrient release that necrotrophic pathogens rely on.

Conclusion and Future Directions

Oxalic acid is far more than a simple metabolic byproduct; it is a master regulator of the host-pathogen interaction for many fungi. Its ability to act directly on the host environment, synergize with other virulence factors, and manipulate complex host signaling pathways like the oxidative burst and PCD underscores its importance. A thorough understanding of the biochemical and genetic basis of OA production and function is paramount. Future research should focus on the precise regulatory networks controlling OA biosynthesis and the identification of host receptors or targets that perceive OA as a signal. Such knowledge will be instrumental for researchers and drug development professionals in designing durable and effective strategies to combat devastating fungal diseases in agriculture and potentially in medicine.

References

-

Cessna, S. G., Sears, V. E., Dickman, M. B., & Low, P. S. (2000). Oxalic Acid, a Pathogenicity Factor for Sclerotinia sclerotiorum, Suppresses the Oxidative Burst of the Host Plant. The Plant Cell, 12(11), 2191–2199. Available from: [Link]

-

Dutton, M. V., & Evans, C. S. (1996). Oxalate production by fungi: its role in pathogenicity and ecology in the soil environment. Canadian Journal of Microbiology, 42(9), 881-895. Available from: [Link]

-

Rana, S., et al. (2022). The oxalate metabolic process is critical for the pathogenicity of plant pathogenic fungi... Research Square. Available from: [Link]

-

Semantic Scholar. (n.d.). Oxalate production by fungi : its role in pathogenicity and ecology in the soil environment. Retrieved from: [Link]

-

Green, F., & Clausen, C. A. (1999). Pectin degradation during colonization of wood by brown-rot fungi. Forest Products Laboratory. Available from: [Link]

-

Williams, B., Kabbage, M., Kim, H. J., & Dickman, M. B. (2011). Tipping the Balance: Sclerotinia sclerotiorum Secreted Oxalic Acid Suppresses Host Defenses by Manipulating the Host Redox Environment. PLOS Pathogens, 7(6), e1002107. Available from: [Link]

-

Heller, A., & Witt-Geiges, T. (2013). Oxalic Acid Has an Additional, Detoxifying Function in Sclerotinia sclerotiorum Pathogenesis. PLOS ONE, 8(8), e72201. Available from: [Link]

-

Houston Methodist Scholars. (n.d.). Oxalic acid, a pathogenicity factor for Sclerotinia sclerotiorum, suppresses the oxidative burst of the host plant. Retrieved from: [Link]

-

Grąz, M., et al. (2024). Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential. World Journal of Microbiology and Biotechnology, 40(178). Available from: [Link]

-

Wang, Y., et al. (2020). Oxalic Acid Metabolism Contributes to Full Virulence and Pycnidial Development in the Poplar Canker Fungus Cytospora chrysosperma. Phytopathology, 110(4), 835-844. Available from: [Link]

-

ResearchGate. (2024). (PDF) Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential. Retrieved from: [Link]

-

Kim, K. S., Min, J. Y., & Dickman, M. B. (2008). Oxalic acid is an elicitor of plant programmed cell death during Sclerotinia sclerotiorum disease development. Molecular Plant-Microbe Interactions, 21(5), 605–612. Available from: [Link]

-

Jiao, Y., et al. (2022). The acidity of oxalic acid induces regulated cell death in Arabidopsis. Planta, 256(6), 111. Available from: [Link]

-

ResearchGate. (2022). The acidity of oxalic acid induces regulated cell death in Arabidopsis. Retrieved from: [Link]

-

Gadd, G. M. (1999). Fungal production of citric and oxalic acid: Importance in metal speciation, physiology and biogeochemical processes. Advances in Microbial Physiology, 41, 47-92. Available from: [Link]

-

Sadeghi, A., et al. (2018). The Effect of Oxalic Acid, the Pathogenicity Factor of Sclerotinia Sclerotiorum on the Two Susceptible and Moderately Resistant Lines of Sunflower. Jundishapur Journal of Natural Pharmaceutical Products, 13(2), e66432. Available from: [Link]

-

Williams, B., Kabbage, M., Kim, H. J., & Dickman, M. B. (2011). Tipping the Balance: Sclerotinia sclerotiorum Secreted Oxalic Acid Suppresses Host Defenses by Manipulating the Host Redox Environment. PLOS Pathogens. Available from: [Link]

-

Kim, K. S., Min, J. Y., & Dickman, M. B. (2008). Oxalic Acid Is an Elicitor of Plant Programmed Cell Death during Sclerotinia sclerotiorum Disease Development. Molecular Plant-Microbe Interactions. Available from: [Link]

-

ResearchGate. (n.d.). Fungal biochemical pathways of oxalic acid biosynthesis and degradation. Retrieved from: [Link]

-

Munir, E., et al. (2001). A physiological role for oxalic acid biosynthesis in the wood-rotting basidiomycete Fomitopsis palustris. Proceedings of the National Academy of Sciences, 98(20), 11126-11130. Available from: [Link]

-

García-Reyes, M., et al. (2016). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Journal of the Mexican Chemical Society, 60(2), 79-84. Available from: [Link]

-

Jordan, C. R., et al. (1996). Detection and Quantification of Oxalic Acid from the Brown-Rot Decay Fungus, Postia placenta. Holzforschung, 50(4), 314-318. Available from: [Link]

-

Palmieri, F., et al. (2019). Oxalic acid, a molecule at the crossroads of bacterial-fungal interactions. Advances in Applied Microbiology, 106, 49-77. Available from: [Link]

-

ResearchGate. (2015). Can anyone recommend methods to quantify the oxalic acid production in Botrytis cinerea isolates?. Retrieved from: [Link]

-

Liu, N., et al. (2015). Potential Targets for Antifungal Drug Discovery Based on Growth and Virulence in Candida albicans. Antimicrobial Agents and Chemotherapy, 59(10), 5875-5891. Available from: [Link]

-

Grąz, M., et al. (2022). Oxalic acid degradation in wood-rotting fungi. Searching for a new source of oxalate oxidase. World Journal of Microbiology and Biotechnology, 38(12), 221. Available from: [Link]

-

ResearchGate. (2019). Oxalic acid, a molecule at the crossroads of bacterial-fungal interactions. Retrieved from: [Link]

-

Heller, A., & Witt-Geiges, T. (2013). Oxalic Acid Has an Additional, Detoxifying Function in Sclerotinia sclerotiorum Pathogenesis. PLOS ONE. Available from: [Link]

-

Azizi, A., et al. (2016). Analytical procedures and methods validation for oxalate content estimation. Bioimpacts, 6(1), 39-43. Available from: [Link]

-

Qi, J., et al. (2021). Oxalic extraction of high methoxyl pectin and its application as a stabiliser. International Journal of Food Science & Technology, 56(10), 5262-5271. Available from: [Link]

- Andersen, C. B., et al. (2018). High efficiency oxalate-degrading enzymes for degradation of insoluble and soluble oxalate. Google Patents.

-

ResearchGate. (2024). Controlling Calcium Oxalate Crystal Growth Using Pectin and Sodium Alginate Natural Polymers. Retrieved from: [Link]

Sources

- 1. Oxalic Acid, a Pathogenicity Factor for Sclerotinia sclerotiorum, Suppresses the Oxidative Burst of the Host Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Tipping the Balance: Sclerotinia sclerotiorum Secreted Oxalic Acid Suppresses Host Defenses by Manipulating the Host Redox Environment | PLOS Pathogens [journals.plos.org]

- 5. Tipping the Balance: Sclerotinia sclerotiorum Secreted Oxalic Acid Suppresses Host Defenses by Manipulating the Host Redox Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxalic Acid Has an Additional, Detoxifying Function in Sclerotinia sclerotiorum Pathogenesis | PLOS One [journals.plos.org]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oxalate production by fungi : its role in pathogenicity and ecology in the soil environment | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Effect of Oxalic Acid, the Pathogenicity Factor of Sclerotinia Sclerotiorum on the Two Susceptible and Moderately Resistant Lines of Sunflower - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 18. Oxalic acid is an elicitor of plant programmed cell death during Sclerotinia sclerotiorum disease development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 20. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]

- 21. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 22. journals.asm.org [journals.asm.org]

The Formation of Calcium Oxalate Crystals: A Technical Guide for Researchers

Abstract

Calcium oxalate (CaOx) crystallization is a primary pathogenic event in nephrolithiasis, accounting for approximately 76% of all kidney stones.[1] The transformation of soluble calcium and oxalate ions in renal tubular fluid into insoluble crystalline structures is a complex, multi-step process governed by principles of physical chemistry and modulated by a host of urinary macromolecules and cellular interactions. This guide provides a comprehensive technical overview of the core mechanisms of CaOx crystal formation, from the initial nucleation event to the retention of crystals within the kidney. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular underpinnings of urolithiasis and the experimental models used to investigate this pervasive pathology.

The Physicochemical Driving Force: Supersaturation

The fundamental prerequisite for calcium oxalate crystal formation is the supersaturation of urine with respect to calcium and oxalate ions.[2] When the concentration of these ions exceeds their solubility product, the solution becomes thermodynamically unstable, favoring the precipitation of a solid phase.[2] This state of supersaturation is not a fixed value but is dynamically influenced by urinary pH, ionic strength, and the concentration of various solutes.[2] While acidic urine is more commonly associated with uric acid stones, CaOx crystals can form across a range of pH values.[3]

Several physiological and pathological factors contribute to urinary supersaturation:

-

Hypercalciuria: Excessive urinary calcium excretion is a major risk factor.[3]

-

Hyperoxaluria: Elevated urinary oxalate, arising from dietary sources and endogenous metabolism, significantly increases the risk of crystallization.[3]

-

Dehydration: Low urine volume concentrates stone-forming ions, thereby increasing supersaturation.[3]

-

Hypocitraturia: Low levels of urinary citrate, a key inhibitor of crystallization, reduce the natural defenses against stone formation.[3]

The Crystallization Cascade: Nucleation, Growth, and Aggregation

The formation of a clinically significant stone mass from a supersaturated solution is not instantaneous. It proceeds through a cascade of distinct but overlapping events: nucleation, crystal growth, and aggregation.[4][5]

Nucleation: The Birth of a Crystal

Nucleation is the initial formation of a stable crystalline solid from a supersaturated solution.[6] This process can occur through two primary mechanisms:

-